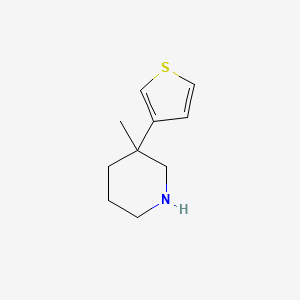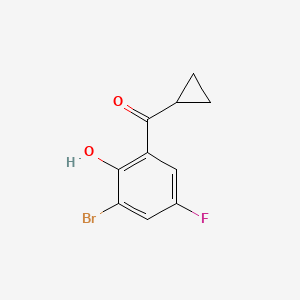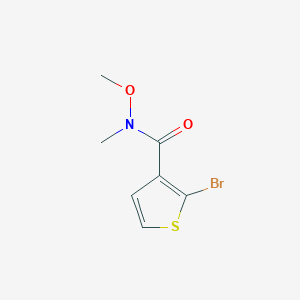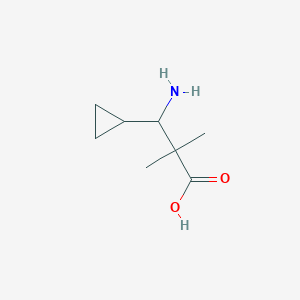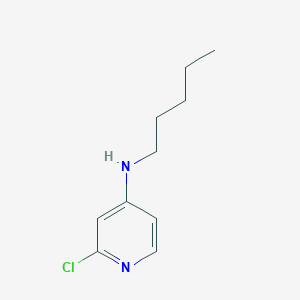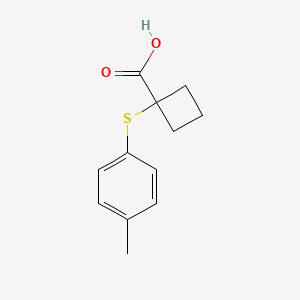
1-(P-tolylthio)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(P-tolylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2S It features a cyclobutane ring substituted with a carboxylic acid group and a p-tolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation . The p-tolylthio group can be introduced via a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(P-tolylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The p-tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to construct more complex molecules.
Biology: The compound may be used in the study of enzyme-substrate interactions or as a ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(P-tolylthio)cyclobutane-1-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The p-tolylthio group can enhance the compound’s binding affinity to certain targets, while the cyclobutane ring can provide structural rigidity.
Comparison with Similar Compounds
Similar Compounds
1-(p-tolyl)-1-cyclopentanecarboxylic acid: This compound has a similar structure but features a cyclopentane ring instead of a cyclobutane ring.
Cyclobutane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups attached to the cyclobutane ring.
Uniqueness
1-(P-tolylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both a p-tolylthio group and a cyclobutane ring. This combination of functional groups and ring structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-9-3-5-10(6-4-9)15-12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
OPUAFMSDSWBOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2(CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


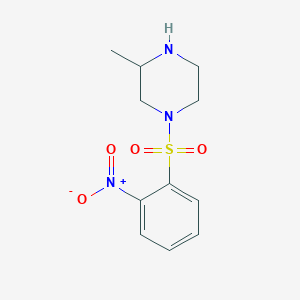
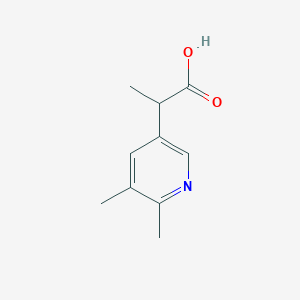
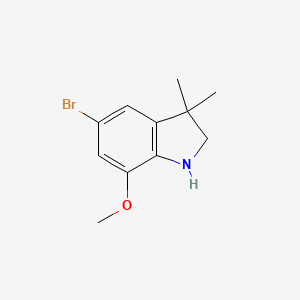
![3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13065396.png)
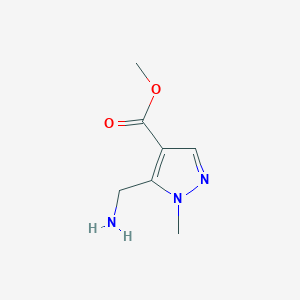
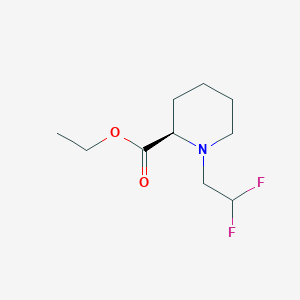
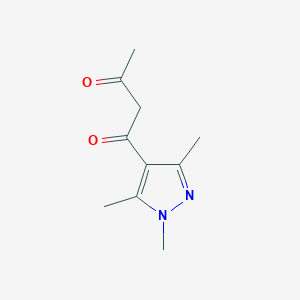
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13065408.png)

